![molecular formula C16H14ClN5OS B2444095 5-[(4-chlorophenyl)amino]-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207057-21-3](/img/no-structure.png)

5-[(4-chlorophenyl)amino]-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

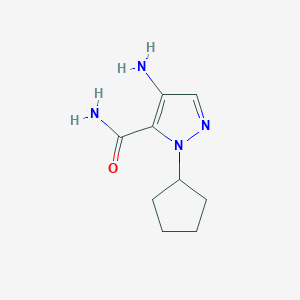

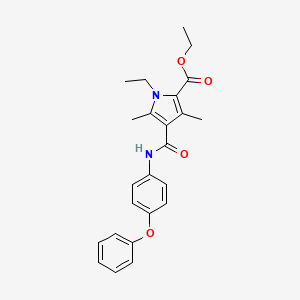

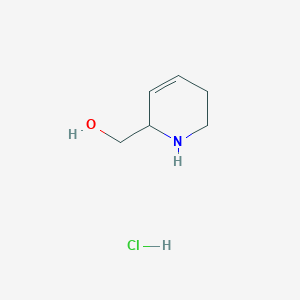

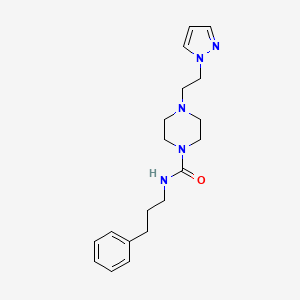

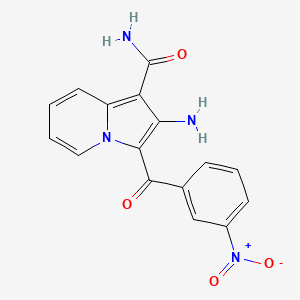

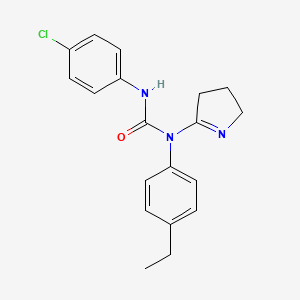

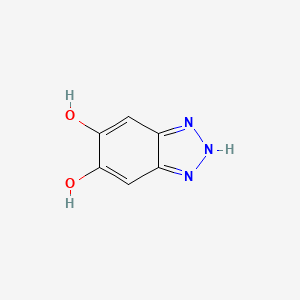

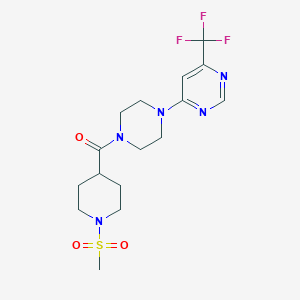

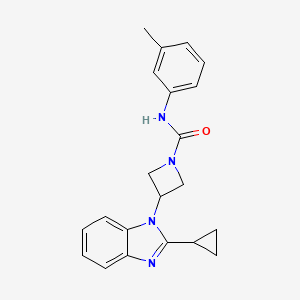

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, is a key feature of this compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, the triazole ring might undergo reactions with electrophiles, and the carboxamide group could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar chlorophenyl and methylthio groups .Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on similar triazole derivatives has shown significant antimicrobial properties. For example, the synthesis of novel triazole derivatives, including structures related to 5-[(4-chlorophenyl)amino]-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide, has demonstrated good to moderate antimicrobial activities against various test microorganisms. These compounds were synthesized from various primary amines and tested for their effectiveness against bacteria and fungi, highlighting their potential as templates for developing new antimicrobial agents (Bektaş et al., 2007).

Potential Antitumor and Antiviral Properties

Although the exact compound "this compound" was not directly studied, closely related triazole derivatives have shown promising antitumor and antiviral activities. For instance, some triazole compounds have exhibited curative activity against leukemia in preclinical studies, suggesting their potential as prodrug modifications for cancer therapy (Stevens et al., 1984). Additionally, benzamide-based 5-aminopyrazoles and their fused heterocycles, which share a similar structural motif with triazole carboxamides, have demonstrated significant antiavian influenza virus activity, indicating their potential for antiviral drug development (Hebishy et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(4-chlorophenyl)amino]-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 4-chloroaniline with 3-methylthiophenyl isocyanate to form the intermediate, which is then reacted with sodium azide and copper sulfate to form the final product.", "Starting Materials": [ "4-chloroaniline", "3-methylthiophenyl isocyanate", "sodium azide", "copper sulfate" ], "Reaction": [ "Step 1: 4-chloroaniline is reacted with 3-methylthiophenyl isocyanate in the presence of a suitable solvent and a catalyst to form the intermediate.", "Step 2: The intermediate is then reacted with sodium azide and copper sulfate in the presence of a suitable solvent to form the final product.", "Step 3: The final product is purified using standard techniques such as recrystallization or column chromatography." ] } | |

CAS RN |

1207057-21-3 |

Molecular Formula |

C16H14ClN5OS |

Molecular Weight |

359.83 |

IUPAC Name |

5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C16H14ClN5OS/c1-24-13-4-2-3-12(9-13)19-16(23)14-15(21-22-20-14)18-11-7-5-10(17)6-8-11/h2-9H,1H3,(H,19,23)(H2,18,20,21,22) |

InChI Key |

RUEFZDAMRRWMAB-UHFFFAOYSA-N |

SMILES |

CSC1=CC=CC(=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444020.png)

![Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate](/img/structure/B2444022.png)

![2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2444028.png)